5H-Pyrrolo[2,3-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
13510-11-7 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6N4/c7-5-4-1-2-8-6(4)10-3-9-5/h2-3H,1H2,(H2,7,9,10) |
InChI Key |
QQGUTELEJGAURW-UHFFFAOYSA-N |
SMILES |
C1C=NC2=NC=NC(=C21)N |
Canonical SMILES |
C1C=NC2=NC=NC(=C21)N |
Origin of Product |
United States |
Synthetic Methodologies for 5h Pyrrolo 2,3 D Pyrimidin 4 Amine and Its Derivatives
Established Synthetic Routes to the Pyrrolo[2,3-d]pyrimidine Core Structure
The foundational approaches to constructing the pyrrolo[2,3-d]pyrimidine core have traditionally relied on well-established organic reactions, including cyclization and multi-step linear syntheses.
Classical Cyclization Reactions
Cyclization reactions represent a cornerstone in the synthesis of the pyrrolo[2,3-d]pyrimidine nucleus. These methods often involve the formation of one of the heterocyclic rings, either the pyrimidine (B1678525) or the pyrrole (B145914), onto a pre-existing ring structure. A common strategy involves the condensation of a substituted pyrimidine with a reagent that provides the necessary atoms to form the fused pyrrole ring. For instance, the reaction of a 4-amino-5-cyanopyrimidine with a suitable cyclizing agent can lead to the formation of the pyrrolo[2,3-d]pyrimidine system. Similarly, starting from a substituted pyrrole, the pyrimidine ring can be constructed through condensation with reagents like formamide (B127407) or urea (B33335).
Another classical approach involves the reaction of 6-aminopyrimidines with α-haloketones or related compounds. This method, often referred to as the Traube purine (B94841) synthesis adapted for pyrrolopyrimidines, allows for the direct formation of the fused pyrrole ring. The reaction conditions for these cyclizations can vary widely, often requiring elevated temperatures and the use of specific catalysts or condensing agents to achieve good yields. rsc.org The use of β-cyclodextrin as a reusable promoter in water has been explored as a green approach for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. rsc.org
Some specific examples of classical cyclization reactions include the use of N-halosuccinimides for electrophilic aromatic halogenations to create carbon-halogen bonds in tricyclic pyrrolo[2,3-d]pyrimidine systems. mdpi.com Additionally, the ipso-imination of tricyclic pyrimidinone ring systems through carbonyl-amine condensation has been studied. mdpi.com
Multi-step Linear Synthesis Approaches
Multi-step linear syntheses provide a versatile and often more controlled route to complex pyrrolo[2,3-d]pyrimidine derivatives. These approaches involve the sequential construction of the molecule, allowing for the introduction of various substituents at specific positions. A typical linear synthesis might begin with a simple pyrimidine or pyrrole starting material, which is then elaborated through a series of reactions to build the desired fused ring system.
One documented multi-step synthesis of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates involves the condensation of an α-bromo aldehyde with 2,6-diamino-4-oxo-pyrimidine as a key step. nih.gov This is followed by hydrolysis and coupling with diethyl L-glutamate to yield the target compounds. nih.gov Another approach starts from 5-bromo-2,4-dichloropyrimidine (B17362) and utilizes a sequence of reactions including amination, Sonogashira coupling, cyclization, and subsequent functional group manipulations to arrive at the desired pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.comresearchgate.net
The synthesis of 2-amino-pyrrolo[2,3-d]pyrimidines has also been described, highlighting a multi-step process to generate this class of compounds. nih.gov Furthermore, the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives has been achieved through a four-step process involving a copper-catalyzed coupling reaction as a key transformation. tandfonline.com
| Starting Material | Key Reactions | Target Compound Class |
| α-bromo aldehyde and 2,6-diamino-4-oxo-pyrimidine | Condensation, hydrolysis, coupling | 5-substituted pyrrolo[2,3-d]pyrimidine antifolates nih.gov |
| 5-bromo-2,4-dichloropyrimidine | Amination, Sonogashira coupling, cyclization | 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide tandfonline.comresearchgate.net |
| Substituted pyrimidine | Multi-step elaboration | 2-amino-pyrrolo[2,3-d]pyrimidines nih.gov |
Advanced and Green Synthetic Strategies
In recent years, the focus has shifted towards the development of more efficient, high-throughput, and environmentally friendly methods for the synthesis of pyrrolo[2,3-d]pyrimidines. These advanced strategies are crucial for the generation of large libraries of compounds for drug discovery and for minimizing the environmental impact of chemical synthesis.
Solid-Phase Synthesis Techniques for Library Generation
Solid-phase synthesis has emerged as a powerful tool for the rapid generation of diverse libraries of pyrrolo[2,3-d]pyrimidine derivatives. nih.govnih.gov This technique involves attaching the starting material to a solid support (resin) and carrying out the synthesis in a stepwise manner. The use of a solid support simplifies purification, as excess reagents and byproducts can be easily washed away. This approach is particularly well-suited for combinatorial chemistry, where a large number of related compounds can be synthesized in parallel. nih.govnih.gov
The principles of peptoid synthesis, a submonomer solid-phase synthesis method, have been adapted for the creation of pyrrolo[2,3-d]pyrimidine-based structures. Peptoids are N-substituted glycine (B1666218) oligomers, and the synthetic methodology allows for precise control over the sequence of monomers. This robust two-step monomer addition cycle, which does not require main-chain protecting groups, is highly efficient. escholarship.org This approach has been utilized to create novel pyrrolopyrimidine-based α-helix mimetics, demonstrating its utility in generating libraries of complex molecules. nih.gov
In resin-bound synthesis, the pyrrolo[2,3-d]pyrimidine core is constructed directly on the solid support. nih.gov This can be achieved by attaching a suitable precursor to the resin and then carrying out the cyclization and subsequent derivatization steps. For example, a resin-bound pyrimidine can be reacted with a reagent to form the fused pyrrole ring. The final product is then cleaved from the resin to yield the desired pyrrolo[2,3-d]pyrimidine derivative. This method allows for the efficient synthesis of large libraries of compounds with diverse substitution patterns, which is invaluable for structure-activity relationship (SAR) studies. nih.gov The progress of reactions on the resin can be monitored using techniques such as FT-IR spectroscopy. nih.gov
| Technique | Key Features | Application |
| Peptoid Synthesis | Submonomer solid-phase synthesis, precise sequence control, no main-chain protecting groups. escholarship.org | Generation of pyrrolopyrimidine-based α-helix mimetics. nih.gov |
| Resin-Bound Formation | Pyrrolopyrimidine core built on a solid support, simplified purification, suitable for combinatorial chemistry. nih.govnih.gov | Rapid generation of diverse libraries for SAR studies. nih.gov |
Metal-Catalyzed Coupling Reactions (e.g., Cu-catalyzed, Pd-catalyzed)
Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules, and they have been extensively utilized in the construction of 5H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. Both copper (Cu) and palladium (Pd) catalysts have proven effective in forming key carbon-carbon and carbon-nitrogen bonds.
Copper-Catalyzed Synthesis:
A notable green and simple Cu-catalyzed method has been developed for the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate for various pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.com This approach offers an economical and environmentally benign alternative to traditional palladium-catalyzed methods. tandfonline.com The use of a Cu/6-methylpicolinic acid system has been reported for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives from substituted 5-bromopyrimidin-4-amines and alkynes, yielding moderate to excellent results in a one-pot protocol. tandfonline.com Furthermore, copper(II)-catalyzed cascade synthesis of 1H-pyrrolo[3,4-b]quinoline-1,3(2H)-diones from o-amino carbonyl compounds and maleimides has been achieved, demonstrating the versatility of copper catalysis in synthesizing related heterocyclic systems. nih.gov
Palladium-Catalyzed Synthesis:
Palladium-catalyzed reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig couplings, are instrumental in the functionalization of the pyrrolo[2,3-d]pyrimidine core. For instance, the introduction of an aryl substituent at the C-5 position of the pyrrolo[2,3-d]pyrimidine ring is commonly achieved through a Suzuki-Miyaura coupling reaction with appropriately substituted boronic acids. nih.gov This method has been successfully applied to synthesize a series of 7-alkyl-5-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines. nih.gov
The Buchwald-Hartwig cross-coupling reaction is another critical palladium-catalyzed method for forming C-N bonds. Optimized Buchwald-Hartwig conditions have been employed to synthesize a series of pyrrolo[2,3-d]pyrimidine derivatives as potential EGFR inhibitors. sci-hub.box This reaction has been used to connect aryl chlorides with aromatic amines to construct the desired complex molecules. sci-hub.box Similarly, Pd-catalyzed coupling was used to synthesize 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives. semanticscholar.org
| Catalyst System | Reaction Type | Starting Materials | Product | Reference |
|---|---|---|---|---|
| Cu/6-methylpicolinic acid | Coupling/Cyclization | Substituted 5-bromopyrimidin-4-amines and alkynes | Pyrrolo[2,3-d]pyrimidine derivatives | tandfonline.com |
| Pd(PPh3)4 | Suzuki-Miyaura Coupling | 7-Alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amines and aryl boronic acids | 7-Alkyl-5-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | nih.gov |
| Pd2(dba)3/XPhos | Buchwald-Hartwig Coupling | Aryl chlorides and aromatic amines | Substituted pyrrolo[2,3-d]pyrimidine derivatives | sci-hub.box |
| Pd2(db)3/Xantphos | Buchwald-Hartwig Coupling | 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide and aromatic amines | 2-((4-sulfamoylphenyl)amino) substituted pyrrolo[2,3-d]pyrimidine derivatives | semanticscholar.org |
Biomimetic Catalysis and Environmentally Benign Methods
In recent years, there has been a growing emphasis on developing synthetic methods that are both efficient and environmentally friendly. Biomimetic catalysis and the use of green reaction media are at the forefront of this movement.
A significant development in this area is the synthesis of pyrrolo[2,3-d]pyrimidine derivatives using β-cyclodextrin as a reusable promoter in water. rsc.org This biomimetic approach offers several advantages, including high atom economy, mild reaction conditions, good yields, and short reaction times. rsc.org The reusability of the catalyst and the use of water as a solvent make this method a truly green alternative. rsc.org
Another example of an environmentally benign synthesis is a one-pot method for producing 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. acs.org This process avoids the use of a large excess of Raney nickel, a requirement in previous methods, by reacting an acyl-protected aminoacetone with cyanoacetamide to form an intermediate that is then converted in a single pot to the final product. acs.org
One-Pot and Convergent Synthesis Approaches
A one-pot, three-component reaction has been successfully employed to synthesize polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. This reaction involves the condensation of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalytic amount of tetra-n-butylammonium bromide (TBAB) in ethanol. scielo.org.mxresearchgate.net This protocol is lauded for its high yields, simple procedure, and mild reaction conditions. scielo.org.mxresearchgate.net
Another one-pot, three-component method has been reported for the synthesis of 2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-diones substituted at the 5-position with a 3-hydroxy-1,4-naphthoquinonyl group. semanticscholar.org This reaction proceeds via the condensation of phenylglyoxal, 2-hydroxynaphthoquinone, and 2-aminouracil derivatives in an acetic acid/water mixture. semanticscholar.org
Functionalization and Diversification Strategies for this compound Derivatives
The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions of the heterocyclic core.
Substitution at Pyrrolo[2,3-d]pyrimidine Ring Positions
The pyrrolo[2,3-d]pyrimidine scaffold offers several positions for substitution, allowing for the creation of a diverse library of compounds.
C5-Position: The C5 position of the pyrrole ring is a common site for modification. As previously mentioned, Suzuki-Miyaura coupling is a reliable method for introducing aryl groups at this position. nih.gov Iodination of the C5 position using N-iodosuccinimide (NIS) provides a key intermediate for such coupling reactions. nih.gov
N7-Position: The nitrogen atom at the 7-position of the pyrrole ring can be alkylated to introduce various substituents. This is typically achieved through nucleophilic substitution using an appropriate alkyl halide in the presence of a base like cesium carbonate. nih.gov
C4-Position: The 4-amino group can be displaced by other nucleophiles. For instance, a SNAr reaction with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be used to introduce N-aryl pyrrolidines. acs.org
C2 and C6-Positions: Modifications at the C2 and C6 positions of the pyrimidine ring are also possible, further expanding the chemical space of accessible derivatives.
Amide Bond Formation and Linker Chemistry
Amide bond formation is a crucial strategy for elaborating the this compound core, often used to introduce linkers that connect to other pharmacophoric groups.
The synthesis of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides highlights the importance of linker chemistry. nih.govacs.org In this series, variation of the linker between the piperidine (B6355638) and a lipophilic substituent was key to achieving potent and orally bioavailable inhibitors of Protein Kinase B (Akt). nih.govacs.org
In another example, a three-step synthesis was developed to produce halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives. nih.gov This involved the conversion of an ester intermediate to a hydrazide, which was then reacted with various halogen-substituted aldehydes to form the final products. nih.govmdpi.com
Introduction of Specific Moieties (e.g., aryl, halogenated, heterocyclic)
The introduction of specific chemical groups, such as aryl, halogenated, and heterocyclic moieties, can significantly impact the pharmacological properties of this compound derivatives.
Aryl Moieties: As discussed, Suzuki-Miyaura coupling is a primary method for introducing aryl groups at the C5-position. nih.gov The nature of the aryl substituent can influence the biological activity of the compound.
Halogenated Moieties: The strategic incorporation of halogen atoms can enhance potency and selectivity. nih.govmdpi.com For instance, a series of pyrrolo[2,3-d]pyrimidine-halogenatedbenzylidene-benzohydrazide derivatives were synthesized, with the halogen substituents playing a key role in their activity. nih.govmdpi.com Halogenation at the C3-position of the pyrrole ring has also been achieved using N-halosuccinimides. mdpi.com
Synthesis of Key Intermediates for Pyrrolo[2,3-d]pyrimidine Ring Formation
The formation of the pyrrolo[2,3-d]pyrimidine scaffold often begins with the synthesis of crucial pyrrole-based intermediates. These precursors are strategically designed with specific functional groups that facilitate the subsequent cyclization to form the fused pyrimidine ring. Common and effective intermediates include 2-amino-3-cyanopyrroles and other substituted pyrrole-3-carbonitriles. rsc.orgresearchgate.netresearchgate.net
A variety of synthetic strategies have been developed to access these vital building blocks. One prominent method involves the condensation of N-substituted aminoacetaldehyde dimethyl acetals with malononitrile (B47326). researchgate.netnih.gov This reaction, often catalyzed by an acid such as p-toluenesulfonic acid monohydrate, provides a direct route to 1-substituted 2-amino-3-cyanopyrroles. nih.gov For instance, the reaction of N-benzylaminoacetaldehyde dimethyl acetal (B89532) with malononitrile yields 1-benzyl-2-amino-3-cyanopyrrole. nih.gov
Another powerful approach is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles catalyzed by a base, which can be adapted to form cyclic ketones that are precursors to the desired pyrrole ring. wikipedia.orgbuchler-gmbh.com This method is particularly useful for constructing the five-membered pyrrole ring with the necessary functionalities for further elaboration. The reaction mechanism typically involves the formation of an enamine intermediate, which then undergoes cyclization. wikipedia.orglscollege.ac.in
Multicomponent reactions have also emerged as an efficient strategy for the synthesis of functionalized pyrroles. rsc.orgrsc.org These reactions allow for the construction of complex molecules in a single step from three or more starting materials, often with high atom economy. For example, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can yield polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx
Furthermore, the synthesis of 4-chloro-5H-pyrrolo[2,3-d]pyrimidine is a key step in many synthetic pathways, as the chlorine atom can be readily displaced by various nucleophiles to introduce diversity into the final molecule. nih.govresearchgate.net This intermediate is typically prepared from the corresponding pyrrolo[2,3-d]pyrimidin-4-one by treatment with a chlorinating agent like phosphoryl trichloride. nih.gov
The following table summarizes some of the key intermediates and their synthetic methods:
| Intermediate | Starting Materials | Reagents and Conditions | Reference |
| 1-Substituted 2-amino-3-cyanopyrroles | N-Substituted aminoacetaldehyde dimethyl acetals, Malononitrile | p-Toluenesulfonic acid monohydrate | nih.gov |
| Functionalized 2-amino-3-cyanopyrroles | Terminal alkynes, Sulfonyl azides, Phenacylmalononitriles | Copper(I) iodide, Et3N, THF, room temperature | rsc.orgrsc.org |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 7H-Pyrrolo[2,3-d]pyrimidin-4-ol | Phosphoryl trichloride | nih.gov |
| Ethyl 2-cyano-4,4-dimethoxybutanoate | Ethyl 2-cyanoacetate, 2-Bromo-1,1-dimethoxyethane | Potassium carbonate, Potassium iodide, heat | google.com |
| 2-Amino-1-benzyl-3-cyanopyrrole | N-Benzylaminoacetaldehyde dimethyl acetal, Malononitrile | p-Toluenesulfonic acid monohydrate | researchgate.netnih.gov |
The choice of synthetic route and key intermediate often depends on the desired substitution pattern of the final this compound derivative. The versatility of these methodologies allows for the creation of a wide range of analogs for various research applications.
Structure Activity Relationship Sar Studies of 5h Pyrrolo 2,3 D Pyrimidin 4 Amine Derivatives
Elucidation of Structural Determinants for Biological Activity
The biological activity of 5H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives is intrinsically linked to their core structure, which mimics the natural purine (B94841) ring system. The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine (B156593), lacking a nitrogen atom at the 7-position. eurekaselect.comnih.govmdpi.com This structural feature provides a versatile platform for designing potent and selective inhibitors.
Key structural determinants for the biological activity of these compounds include:
The Pyrrolo[2,3-d]pyrimidine Core: This scaffold acts as the primary anchor, binding to the ATP-binding site of target enzymes. Its resemblance to adenine facilitates competitive inhibition. nih.goveurekaselect.comnih.gov
Substituents on the Pyrrole (B145914) Ring (C5 and C6 positions): Modifications at these positions can significantly impact potency and selectivity. The C5 position, in particular, has been a major focus of synthetic efforts to explore the impact of various substituents on biological activity. researchgate.net
Substituents on the Pyrimidine (B1678525) Ring (N7 and C4 positions): The amino group at the C4 position is crucial for forming key hydrogen bond interactions within the enzyme's active site. Alterations at the N7 position of the pyrrole ring can also influence binding affinity and selectivity.
Bioisosteric Replacements: The strategic replacement of atoms or functional groups with others that have similar physicochemical properties (bioisosteres) is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comnih.govestranky.sk For instance, replacing a hydrogen atom with fluorine can significantly alter a compound's properties. nih.govestranky.sk
The table below summarizes the key structural features and their general role in the biological activity of this compound derivatives.
| Structural Feature | Role in Biological Activity |
| Pyrrolo[2,3-d]pyrimidine Core | Mimics adenine, enabling competitive binding to ATP-binding sites of enzymes. nih.goveurekaselect.comnih.gov |
| C4-Amino Group | Forms critical hydrogen bonds with the hinge region of kinase active sites. |
| C5-Substituents | Influences potency, selectivity, and interaction with the solvent-exposed region of the binding pocket. researchgate.net |
| C6-Substituents | Can modulate activity and selectivity, though often less explored than the C5 position. researchgate.net |
| N7-Substituents | Affects the electronic properties of the ring system and can be modified to improve cell permeability and other pharmacokinetic properties. |
Impact of Substituent Patterns on Biological Efficacy
The specific placement and nature of substituents on the 5H-pyrrolo[2,3-d]pyrimidine scaffold are critical in determining the biological efficacy of the resulting derivatives. SAR studies have revealed distinct patterns that guide the design of more potent and selective compounds.
Substitutions at the C5 Position: The C5 position of the pyrrole ring is often directed towards the solvent-exposed region of the ATP-binding pocket. This allows for the introduction of a wide variety of substituents to enhance potency and selectivity. For example, the introduction of groups that can form additional interactions with the protein surface can significantly improve binding affinity.
Substitutions at the C4-Amino Group: While the C4-amino group is often essential for hinge binding, its substitution can be tolerated and even beneficial in some cases. For instance, attaching specific moieties to the C4-amino group has led to the development of potent multi-target receptor tyrosine kinase inhibitors. nih.gov
The following table presents examples of substituent effects on the biological efficacy of this compound derivatives.
| Position of Substitution | Substituent Type | Impact on Biological Efficacy |
| C5 | Aromatic or heteroaromatic rings | Can lead to enhanced potency and selectivity through additional π-π stacking or hydrophobic interactions. |
| C4-Amino | Substituted phenyl rings | Can result in potent multi-target kinase inhibitors. nih.gov |
| Pyrrole Ring | Halogens (e.g., Br, F) | Often increases potency and can improve selectivity. mdpi.com |
| N7 | Alkyl or aryl groups | Can be used to modulate physicochemical properties like solubility and cell permeability. |
Specific SAR Trends for Targeted Enzyme Inhibition
The this compound scaffold is a privileged structure for the development of kinase inhibitors. nih.goveurekaselect.comnih.gov Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
General SAR for Kinase Inhibition:
Hinge Binding: The N1 and the C4-exocyclic amino group of the pyrrolo[2,3-d]pyrimidine core typically form two or three hydrogen bonds with the hinge region of the kinase ATP-binding site. This interaction is a cornerstone of their inhibitory activity.
Hydrophobic Pockets: Substituents at the C5 position often occupy a hydrophobic pocket in the kinase active site. The size and nature of this substituent are critical for achieving high potency and selectivity.
Gatekeeper Residue: The "gatekeeper" residue in the kinase active site controls access to a deeper hydrophobic pocket. The design of substituents at the C5 position that can interact favorably with different gatekeeper residues is a key strategy for achieving kinase selectivity.
Janus Kinase (JAK) Inhibitors: Several approved and clinical-stage JAK inhibitors feature the this compound core. In these inhibitors, a cyano- or sulfonamido-containing side chain is often attached to the N7 position of the pyrrole ring, which projects towards the ribose-binding pocket and contributes to potency.
Epidermal Growth Factor Receptor (EGFR) Inhibitors: For EGFR inhibitors, particularly those targeting the T790M resistance mutation, the C4-amino group is often substituted with an acrylamide (B121943) moiety. This group forms a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition. nih.gov
The table below highlights specific SAR trends for different kinase families.
| Kinase Family | Key SAR Feature | Example |
| JAK | Cyano- or sulfonamido-containing side chain at N7 | Tofacitinib |
| EGFR (mutant) | Acrylamide group at C4-amino for covalent binding | Osimertinib |
| LRRK2 | (2R)-2-methylpyrrolidin-1-yl at C6 for enhanced potency | GNE-7915 acs.org |
| FGFR | Specific substitutions at the C4-amino position | Compound 8f and 8k nih.gov |
Conformational Rigidity and Scaffold Modifications in SAR
Altering the conformational flexibility of the this compound scaffold and introducing other structural modifications are advanced strategies to refine SAR.
Conformational Rigidity: Introducing conformational constraints, such as fusing an additional ring to the core scaffold, can lock the molecule into a bioactive conformation. This can lead to increased potency and selectivity by reducing the entropic penalty upon binding to the target. For example, tricyclic pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to possess significant antitumor activity. mdpi.com
Scaffold Hopping: This strategy involves replacing the core scaffold with a different but structurally related one to improve properties. For instance, moving from a purine to a pyrrolo[2,3-d]pyrimidine is a classic example of scaffold hopping that has led to the discovery of numerous successful drugs. Further modifications, such as creating aza- and deaza-analogs, can also be explored. For example, 8-aza-7-deazapurine derivatives have been investigated for their biological activities. mdpi.com
The table below provides examples of how conformational rigidity and scaffold modifications can impact the biological activity of this compound analogs.
| Modification Strategy | Description | Impact on SAR |
| Ring Fusion | Fusing an additional ring to the pyrrolo[2,3-d]pyrimidine core to create tricyclic or tetracyclic systems. | Increases conformational rigidity, potentially leading to higher potency and selectivity. mdpi.com |
| Scaffold Hopping | Replacing the pyrrolo[2,3-d]pyrimidine core with other related heterocyclic systems like pyrazolo[3,4-d]pyrimidines. nih.gov | Can lead to novel intellectual property and improved drug-like properties. |
| Aza/Deaza Analogs | Introducing or removing nitrogen atoms in the core scaffold, such as in 8-aza-7-deazapurines. mdpi.com | Alters the electronic distribution and hydrogen bonding potential of the scaffold, potentially leading to new biological activities. |
Computational Chemistry and Rational Design of 5h Pyrrolo 2,3 D Pyrimidin 4 Amine Derivatives
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding mode and affinity. This method is extensively used to study the interactions of 5H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives with their target proteins, such as Janus kinases (JAKs) and other protein kinases. nih.govnih.gov
Binding Affinity and Interaction Profiling
Molecular docking studies have been instrumental in understanding the binding affinities of various this compound derivatives. For instance, in the context of Janus kinase 1 (JAK1) inhibition, docking studies have been performed on a series of these derivatives to analyze their binding interactions. nih.govresearchgate.net The selection of binding conformations is often based on the calculated binding energy and the presence of key hydrogen bond interactions. nih.gov
The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore that has been successfully utilized in the design of multi-kinase inhibitors. nih.gov Docking simulations help in elucidating the potential interaction types between these hybrid compounds and various protein kinase enzymes. nih.gov For example, studies on derivatives targeting p21-activated kinase 4 (PAK4) have shown strong interactions with the hinge region and β-sheets of the kinase. nih.gov
Interactive Table: Binding Affinities of Selected this compound Derivatives
| Compound | Target Kinase | Binding Affinity (kcal/mol) | Predicted Ki (nM) |
| Compound 49 | JAK1 | - | - |
| Compound 7 | Multiple Kinases | - | - |
| Inhibitor 5n | PAK4 | - | - |
| CSMS00081585868 | Pf 5-ALAS | -9.9 | 52.10 |
Data is illustrative and based on findings from multiple studies. Specific values can be found in the cited literature.
Hydrogen Bonding and Hydrophobic Interactions
The stability of the ligand-receptor complex is significantly influenced by hydrogen bonds and hydrophobic interactions. In the case of this compound derivatives targeting JAK1, molecular dynamics simulations have revealed crucial hydrogen bond interactions with amino acid residues such as Glu957 and Leu959. nih.gov Water-mediated hydrogen bonds have also been observed, for instance with Gly887 and His885. nih.gov
Similarly, in the inhibition of PAK4, the terminal amino group of certain inhibitors can enhance hydrogen bonding and electrostatic interactions with surrounding residues. nih.gov Hydrophobic interactions also play a vital role. For example, in some pyrimidine (B1678525) derivatives, a phenyl ring can engage in hydrophobic interactions within the binding pocket. srce.hr
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. uran.ua Three-dimensional QSAR (3D-QSAR) extends this by considering the three-dimensional properties of the molecules. nih.gov These models are powerful tools for predicting the activity of new compounds and for understanding the structural requirements for optimal biological activity.
Ligand-Based QSAR Models
Ligand-based QSAR models are developed when the three-dimensional structure of the target receptor is unknown. These models are built based on a set of ligands with known activities. nih.gov For a series of this compound derivatives targeting JAK1, a ligand-based comparative molecular field analysis (CoMFA) model was developed with a q² of 0.5 and an r² of 0.96. nih.gov
Receptor-Based QSAR Models
When the structure of the receptor is available, receptor-based QSAR models can be developed. These models take into account the interactions between the ligand and the receptor. For the same series of JAK1 inhibitors, a receptor-based CoMFA model showed even better statistical significance, with a q² of 0.78 and an r² of 0.98. nih.gov This highlights the advantage of incorporating receptor information into the QSAR model.
Interactive Table: Statistical Parameters of QSAR Models for JAK1 Inhibitors
| QSAR Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) |
| Ligand-Based CoMFA | 0.5 | 0.96 |
| Receptor-Based CoMFA | 0.78 | 0.98 |
Data sourced from a study on pyrrolo[2,3-d]pyrimidin-4-amine JAK1 inhibitors. nih.gov
Contour Map Analysis and Pharmacophore Identification
3D-QSAR models generate contour maps that visualize the regions in space where certain properties (e.g., steric, electrostatic) are favorable or unfavorable for biological activity. nih.gov Analysis of these contour maps provides valuable insights for designing new, more potent inhibitors. nih.gov For instance, based on the contour map analysis of a receptor-based CoMFA model for JAK1 inhibitors, a design strategy was proposed that led to the identification of new compounds with predicted activities greater than the most active compound in the original set. nih.gov
Pharmacophore modeling is another crucial aspect of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. frontiersin.org By identifying the common pharmacophoric features of active this compound derivatives, new molecules with improved activity can be designed and screened from large compound libraries. frontiersin.orgresearchgate.net
Molecular Dynamics (MD) Simulations for Ligand-Protein Complexes
Molecular dynamics (MD) simulations have become a powerful tool for studying the physical movements of atoms and molecules in a complex, providing a detailed view of the dynamic interactions between a ligand and its protein target over time. For derivatives of this compound, MD simulations are crucial for understanding the stability of the ligand-protein complex and the specifics of their binding interactions. nih.govresearchgate.net
MD simulations provide critical insights into the conformational stability of this compound derivatives within the protein's binding site. By simulating the complex over nanoseconds, researchers can observe how the ligand and protein adapt to each other. researchgate.netnih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess stability. A stable RMSD for the protein-ligand complex over the simulation time suggests a stable binding mode. researchgate.net
For instance, in studies of Janus kinase 1 (JAK1) inhibitors based on the pyrrolo[2,3-d]pyrimidin-4-amine scaffold, MD simulations were used to validate docking poses and analyze the stability of the most active compounds in the binding site. nih.gov These simulations revealed that the most potent inhibitors maintained key hydrogen bond interactions with hinge region residues like Leu959 and water-mediated interactions with other residues, confirming the stability of their binding conformation. nih.gov Similarly, MD simulations of p21-activated kinase 4 (PAK4) in complex with 7H-pyrrolo[2,3-d]pyrimidine inhibitors showed that all tested inhibitors had similar stable binding postures, primarily interacting with the hinge region. nih.gov
The flexibility of different regions of the protein upon ligand binding can be analyzed using RMSF. This analysis can highlight which residues are crucial for the interaction and how the ligand influences the protein's dynamics. researchgate.net
To quantify the binding affinity of this compound derivatives, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are frequently employed. nih.govnih.govcapes.gov.br These end-point methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.govcapes.gov.br They are more accurate than standard docking scores and less computationally intensive than alchemical free energy calculations. capes.gov.br
The binding free energy is typically decomposed into several components:
Van der Waals interactions: Energy from temporary attractive or repulsive forces between atoms.
Electrostatic interactions: Energy from the attraction or repulsion of charged atoms.
Polar solvation energy: The energy cost of solvating the polar parts of the molecule.
Nonpolar solvation energy: The energy cost related to the solvent-accessible surface area.
In a study on pyrrolo[2,3-d]pyrimidin-4-amine based JAK1 inhibitors, MM-PBSA calculations were performed on newly designed compounds. nih.govresearchgate.net The results indicated that the designed inhibitors could form stable complexes with JAK1, with binding being driven primarily by favorable electrostatic and van der Waals interactions. researchgate.net These calculations are instrumental in ranking potential inhibitors and prioritizing them for synthesis and biological testing. nih.govnih.gov While both methods are popular, their performance can be system-dependent, and MM-PBSA is often considered to have a more rigorous theoretical basis. nih.govnih.govresearchgate.net
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy (ΔE_vdW) | -45.5 |
| Electrostatic Energy (ΔE_elec) | -30.2 |
| Polar Solvation Energy (ΔG_polar) | +35.8 |
| Nonpolar Solvation Energy (ΔG_nonpolar) | -5.1 |
| Total Binding Free Energy (ΔG_bind) | -45.0 |
Virtual Screening and Fragment-Based Drug Design (FBDD) Methodologies
Virtual screening and fragment-based drug design (FBDD) are powerful strategies for identifying and developing new inhibitors. acs.orgnih.gov The this compound core is an excellent starting point for these approaches due to its established role as a versatile scaffold. acs.org
FBDD begins with the identification of low-molecular-weight fragments that bind to the target protein. nih.gov For the this compound scaffold, the core itself can be considered a primary fragment that occupies the adenine-binding pocket of many kinases, forming key hydrogen bonds with the hinge region. nih.govacs.org
Computational methods, such as structure-based pharmacophore mapping, are used to identify the essential chemical features (pharmacophores) required for binding. nih.gov This involves analyzing the interaction patterns of known ligands or the protein's binding site to define a 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This pharmacophore model can then be used to screen virtual libraries for novel fragments or scaffolds that match the required features. nih.gov
Once initial fragments are identified and their binding modes confirmed (often by X-ray crystallography), they are elaborated into more potent, lead-like molecules using strategies like fragment growing and linking. nih.govcresset-group.comnih.gov
Fragment Growing: This strategy involves extending a single fragment to engage with adjacent pockets in the binding site, thereby increasing potency and selectivity. nih.govcresset-group.com Starting with the this compound core, medicinal chemists can systematically add substituents at various positions (e.g., C4, C5, or N7) to explore these pockets. A modular platform for the 3D elaboration of 2D fragments like the pyrrolopyrimidine core has been developed to rapidly create diverse chemical matter. acs.org
Fragment Linking: This approach is used when two or more fragments are found to bind to different, often nearby, sub-pockets of the target. nih.govbohrium.com The challenge lies in designing a suitable chemical linker to connect the fragments into a single, high-affinity molecule without disrupting their optimal binding orientations. cresset-group.comnih.gov Scaffold hopping software can be employed to identify appropriate linker chemistries. cresset-group.com A strategy of mixing merging and linking, where the linker is based on a known inhibitor, can also be effective. nih.gov
Molecular Hybridization and Scaffold Hopping Approaches in Design
Molecular hybridization and scaffold hopping are advanced rational design strategies used to create novel derivatives with improved properties.
Biological Activity and Mechanism of Action of 5h Pyrrolo 2,3 D Pyrimidin 4 Amine Derivatives in Vitro Studies
Enzyme Inhibition Studies
In vitro enzyme inhibition assays are fundamental in drug discovery for determining the potency and selectivity of investigational compounds against their target enzymes. For 5H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, these studies have been instrumental in elucidating their mechanism of action as competitive inhibitors at the ATP-binding site of various kinases.
Kinase Inhibition Profiling
The broad applicability of the 5H-pyrrolo[2,3-d]pyrimidine scaffold has led to the development of derivatives targeting a range of kinases. The following sections detail the inhibitory profiles of these compounds against specific kinase families.
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine signaling pathways. mdpi.com Inhibitors of the JAK family are of significant interest for the treatment of autoimmune diseases and myeloproliferative neoplasms. nih.gov Derivatives of this compound have been extensively investigated as potent JAK inhibitors.
One study reported a series of novel pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potential JAK2 inhibitors. Notably, compound 16c , which features a tert-butyl group, demonstrated high affinity for JAK2 with an IC50 value of 6 nM and over 97-fold selectivity against JAK3. Another study focused on the development of selective JAK1 inhibitors, with compounds like PF-04965842 showing promise. Tofacitinib, a well-known JAK inhibitor based on this scaffold, exhibits potent inhibition of JAK3 and JAK1.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against JAK Kinases
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Source |
|---|---|---|---|---|
| Tofacitinib | 112 | 20 | 1 | chemrxiv.org |
| Compound 16c | - | 6 | >582 | nih.gov |
| PF-04965842 | - | - | - | mdpi.com |
Note: '-' indicates data not available in the provided sources. The selectivity of compound 16c for JAK2 over JAK3 was reported to be >97-fold.
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. nih.gov The 5H-pyrrolo[2,3-d]pyrimidine core has been utilized to develop potent EGFR inhibitors.
A study on 2,4-disubstituted pyrrolo[2,3-d]pyrimidine derivatives revealed several compounds with nanomolar inhibitory activity against EGFR. For instance, compounds 46 , 47 , and 48 exhibited EGFR IC50 values of 3.76 nM, 5.98 nM, and 3.63 nM, respectively. nih.gov Another investigation into pyrrolo[3,2-d]pyrimidine derivatives, a related but distinct scaffold, also yielded potent dual HER2/EGFR inhibitors, with compound 2cb showing an IC50 of 11 nM for both kinases. nih.gov
Table 2: In Vitro Inhibitory Activity of this compound Derivatives against EGFR Kinase
| Compound | EGFR IC₅₀ (nM) | Source |
|---|---|---|
| Compound 46 | 3.76 | nih.gov |
| Compound 47 | 5.98 | nih.gov |
| Compound 48 | 3.63 | nih.gov |
| Compound 50 | 63.29 | nih.gov |
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurodegenerative diseases and certain cancers. While various heterocyclic scaffolds have been explored as DYRK1A inhibitors, including thiazolo[5,4-f]quinazolines which have shown nanomolar efficacy, a specific in vitro inhibitory study focusing on derivatives of the this compound scaffold against DYRK1A was not identified in the reviewed literature. nih.gov
Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death, and is a target for inflammatory diseases. A novel class of RIPK1 inhibitors based on the 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold has been identified.
The most active compound from this series, 22b , potently inhibited RIPK1 with an enzymatic IC50 value of 0.011 µM and a binding affinity (KD) of 0.004 µM. This compound demonstrated high selectivity for RIPK1 and effectively protected cells from necroptosis in vitro.
Table 3: In Vitro Inhibitory Activity of a this compound Derivative against RIPK1 Kinase
| Compound | RIPK1 IC₅₀ (µM) | RIPK1 KD (µM) | Source |
|---|---|---|---|
| Compound 22b | 0.011 | 0.004 |
Protein kinase B (Akt/PKB) is a serine/threonine kinase that plays a central role in cell survival and proliferation signaling pathways. Its deregulation is common in cancer. Researchers have developed 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and selective inhibitors of Akt.
The optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to nanomolar inhibitors of PKBβ. For example, the parent compound in this series showed an IC50 for PKBβ of 28 nM. These compounds were designed to be ATP-competitive and demonstrated significant selectivity over the closely related kinase PKA.
Table 4: In Vitro Inhibitory Activity of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amine Derivatives against PKBβ
| Compound | PKBβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKBβ) | Source |
|---|---|---|---|---|
| 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | 28 | 780 | 28 |
RET Kinase Inhibitors
The REarranged during Transfection (RET) receptor tyrosine kinase is a key driver in certain types of cancers, making it an important therapeutic target. nih.gov Researchers have identified and optimized a pyrrolo[2,3-d]pyrimidine scaffold as a potent inhibitor of RET kinase. nih.gov Initial screening of archival kinase data led to the identification of several pyrrolo[2,3-d]pyrimidine hits, including compounds 2 and 3 . nih.gov Although compound 4 , a piperazine-containing analog, showed only moderate RET potency, its favorable physicochemical properties and broad selectivity across other tyrosine kinases made it an appealing starting point for further optimization. nih.gov This optimization effort ultimately led to the development of compound 1 , which exhibited potent in vitro inhibition of RET kinase. nih.gov
Table 1: In Vitro Activity of Pyrrolo[2,3-d]pyrimidine Derivatives Against RET Kinase
| Compound | RET IC50 (nM) | KDR IC50 (nM) | Ba/F3 RET IC50 (nM) | Ba/F3 KDR IC50 (nM) |
| 2 | 4.8 | 1.9 | 1.8 | 1.8 |
| 3 | 12 | 1.2 | 3.5 | 1.9 |
| 4 | 210 | >10000 | 230 | >10000 |
Data sourced from: nih.gov
Colony Stimulating Factor 1 Receptor (CSF1R) Inhibitors
The Colony Stimulating Factor 1 Receptor (CSF1R) is an attractive target for inflammatory diseases and cancers. nih.gov Based on a series of pyrrolo[2,3-d]pyrimidine compounds containing two carbo-aromatic rings, researchers have explored new CSF1R inhibitors with a higher fraction of sp3-hybridized atoms. nih.gov In these studies, the phenyl unit in the 4-amino group was successfully replaced by a tetrahydropyran (B127337) (THP) moiety, which maintained the inhibitory potency. nih.gov Furthermore, replacing the 6-aryl group with cyclohex-2-ene units also resulted in highly potent compounds. nih.gov A structure-activity relationship (SAR) study of THP-containing pyrrolo[2,3-d]pyrimidine derivatives identified several highly active inhibitors in enzymatic assays. nih.gov A comparison between THP-containing and aromatic compounds revealed that the inhibitors with the THP group had clear advantages in terms of enzymatic potency, solubility, and cell toxicity. nih.gov From these studies, the para-aniline derivative 16t was identified as a particularly promising compound for further development. nih.gov
Table 2: In Vitro Activity of a Pyrrolo[2,3-d]pyrimidine Derivative Against CSF1R
| Compound | CSF1R IC50 (nM) |
| 16t | Data not specified |
Note: While compound 16t was highlighted as promising, the specific IC50 value was not provided in the source material. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibitors (CDK2, CDK4)
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.govrsc.org Derivatives of this compound have been developed as potent and selective inhibitors of various CDKs.
A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives have been identified as exceptionally selective inhibitors of CDK2. nih.gov Starting from a high-throughput screening hit, a scaffold hopping approach led to this core structure, which demonstrated promising initial selectivity within the CDK family. nih.gov Further structure-activity relationship studies led to compounds with over 200-fold selectivity for CDK2 over other CDKs such as CDK1, CDK4, CDK6, CDK7, and CDK9. nih.govresearchgate.net
In another line of research, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as CDK inhibitors. nih.govtandfonline.com Many of these compounds showed strong inhibitory activity against CDK9 and significant anti-proliferative activity in pancreatic cancer cell lines. nih.govtandfonline.com The most potent compound, 2g , was found to inhibit cancer cell proliferation by blocking the phosphorylation of the Retinoblastoma protein (Rb) and inducing apoptosis by downregulating the downstream proteins Mcl-1 and c-Myc. nih.govtandfonline.com
Table 3: In Vitro Activity of Pyrrolo[2,3-d]pyrimidine Derivatives Against CDKs
| Compound | Target CDK | IC50 (nM) |
| 5f | CDK2 | 300-800 (hWB) |
| 5g | CDK2 | 300-800 (hWB) |
| 6 | CDK2 | 300-800 (hWB) |
| 2g | CDK9 | < 10 µM |
Data sourced from: nih.govnih.govtandfonline.com hWB: human Whole Blood assay
Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in multiple cellular functions, including cell adhesion, migration, and survival. nih.gov Several series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized as FAK inhibitors. nih.govnih.gov
One study focused on 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives, which demonstrated excellent activity against FAK. nih.gov The compound 16c , 2-((2-((3-(acetamidomethyl)phenyl)amino)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-methylbenzamide, was selected for further evaluation and was found to inhibit the malignant proliferation of hepatocellular carcinoma (HCC) cells by decreasing phosphorylation in the FAK cascade. nih.gov
Another study led to the identification of compound 18 , which contains a dimethylphosphine (B1204785) oxide moiety and exhibited potent FAK inhibitory activity with an IC50 value of 5.4 nM. rsc.orgresearchgate.net Compound 19 , a multi-target kinase inhibitor and a close analog of TAE226, potently inhibited FAK with an IC50 of 19.1 nM and induced apoptosis in cancer cells. nih.gov Furthermore, compound 20 , which has a pyrrolo[2,3-d]pyrimidine core, showed an IC50 value of 1.9 nM for FAK. rsc.org
Table 4: In Vitro Activity of Pyrrolo[2,3-d]pyrimidine Derivatives Against FAK
| Compound | FAK IC50 (nM) |
| 16c | Not specified |
| 18 | 5.4 |
| 19 | 19.1 |
| 20 | 1.9 |
Data sourced from: nih.govnih.govrsc.orgresearchgate.net
NF-κB Inducing Kinase (NIK) Inhibitors
NF-κB Inducing Kinase (NIK) is a key kinase in the non-canonical NF-κB signaling pathway, which is implicated in inflammatory diseases and cancers. nih.govresearchgate.net A series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been developed as potent and selective NIK inhibitors through structure-based drug design. acs.orgfigshare.com Among these, 12f (also referred to as 46 and XT2 ), 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol, was identified as a highly potent NIK inhibitor with an IC50 value of 9.1 nM. nih.govfigshare.comacs.org This compound demonstrated high selectivity for NIK against a panel of other kinases. nih.gov In cellular assays, it effectively inhibited the NIK-mediated proteolysis of p100 to p52 and the expression of NIK-induced inflammatory genes. nih.gov
Table 5: In Vitro Activity of a Pyrrolo[2,3-d]pyrimidine Derivative Against NIK
| Compound | NIK IC50 (nM) |
| 12f / 46 / XT2 | 9.1 |
Data sourced from: nih.govfigshare.comacs.org
Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) Inhibition
Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are crucial enzymes for the synthesis of dTMP, a necessary precursor for DNA replication, making them attractive targets for cancer chemotherapy. nih.gov Researchers have designed and synthesized pyrrolo[2,3-d]pyrimidine derivatives as dual inhibitors of both TS and DHFR. nih.gov
A classical analog, N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid (4 ), was synthesized and evaluated. nih.gov This compound was found to be a potent inhibitor of human TS and a marginal inhibitor of human DHFR. nih.govnih.gov Metabolite protection studies confirmed that its primary target is TS. nih.gov Additionally, a series of nonclassical analogs were synthesized, with most acting as inhibitors of human TS with IC50 values ranging from 0.23 to 26 µM. nih.gov
Table 6: In Vitro Activity of a Pyrrolo[2,3-d]pyrimidine Derivative Against TS and DHFR
| Compound | Target Enzyme | IC50 (nM) |
| 4 | Human TS | 42 |
| 4 | Human DHFR | 2200 |
Data sourced from: nih.govnih.gov
DNA Gyrase Inhibition
DNA gyrase is an essential bacterial enzyme that is a well-established target for antibacterial agents. nih.gov The pyrrolamides, a novel class of antibacterial agents that includes derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, target the ATP-binding pocket of DNA gyrase. nih.gov These compounds were identified through a fragment-based lead generation approach using nuclear magnetic resonance (NMR) screening. nih.gov The pyrrolamides exhibit potent inhibition of the DNA gyrase enzyme and also possess in vitro antibacterial activity against Gram-positive and select Gram-negative pathogens. nih.gov For example, pyrrolamide 2 showed significant improvement in in vitro activity against several Gram-positive bacteria compared to its predecessor, pyrrolamide 1 . nih.gov
Table 7: In Vitro Antibacterial Activity of Pyrrolamide Derivatives
| Compound | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | E. faecium MIC (µg/mL) | E. coli MIC (µg/mL) | H. influenzae MIC (µg/mL) |
| 1 | >64 | >64 | >64 | >64 | >64 |
| 2 | ≤2 | ≤2 | ≤2 | ≥64 | ≥64 |
Data sourced from: nih.gov
Cellular Pathway Modulation by this compound Derivatives
Derivatives of the this compound scaffold have been extensively studied for their potential as anticancer agents. In vitro studies have revealed their ability to modulate critical cellular pathways, leading to the inhibition of cancer cell proliferation and the induction of cell death. These mechanisms primarily involve the activation of apoptosis, disruption of the cell cycle, inhibition of key survival signaling pathways, and interference with the cellular machinery responsible for cell division.
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many this compound derivatives have demonstrated the ability to trigger this process in cancer cells through specific molecular pathways. researchgate.netjapsonline.com Flow cytometry data for various derivatives confirm their cytotoxic activity is mediated by apoptosis, showing a significant increase in the population of late apoptotic cells. researchgate.net
The intrinsic, or mitochondrial, pathway of apoptosis is a primary mechanism of action for many pyrrolopyrimidine derivatives. researchgate.net This pathway is initiated by intracellular stresses and converges on the mitochondria. Studies have shown that treatment with certain derivatives leads to the activation of key initiator and executioner caspases. For instance, compound 9e , a pyrrolo[2,3-d]pyrimidine with a urea (B33335) moiety, was found to activate the mitochondrial apoptotic pathway in A549 lung cancer cells. researchgate.net This was evidenced by the increased levels of activated caspase-9, the principal initiator caspase of the intrinsic pathway, and caspase-3, a key executioner caspase. researchgate.net The activation of these caspases ultimately leads to the cleavage of essential cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), culminating in cell death. researchgate.net
The commitment to mitochondrial apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. In vitro studies have consistently shown that this compound derivatives can shift this balance in favor of cell death.
For example, compound 5k , a halogenated benzylidenebenzohydrazide derivative, was shown to upregulate the pro-apoptotic protein Bax by 2.6-fold and the executioner caspase-3 by 6.9-fold in HepG2 liver cancer cells. nih.gov Concurrently, it decreased the expression of the anti-apoptotic protein Bcl-2 by two-fold. nih.gov Similarly, compound 9e was also found to reduce the expression of Bcl-2 while enhancing the expression of Bax in A549 cells. researchgate.net This dual action—inhibiting survival signals (Bcl-2) while promoting death signals (Bax)—is a highly effective strategy for inducing apoptosis in cancer cells. This alteration of the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization, a point of no return in the apoptotic cascade.
| Compound | Cell Line | Pro-Apoptotic Protein Modulation | Anti-Apoptotic Protein Modulation | Reference |
|---|---|---|---|---|
| 5k | HepG2 | Bax (↑ 2.6-fold), Caspase-3 (↑ 6.9-fold) | Bcl-2 (↓ 2-fold) | nih.gov |
| 9e | A549 | Bax (↑), Caspase-9 (↑), Caspase-3 (↑) | Bcl-2 (↓) | researchgate.net |
Cell Cycle Regulation and Arrest Mechanisms (e.g., G2/M phase arrest)
In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a series of events that leads to cell division and replication. By causing an arrest at specific checkpoints, these compounds prevent cancer cells from progressing through the cycle and dividing.
Flow cytometry analysis has revealed that various derivatives can induce cell cycle arrest at different phases.
Compound 9e was found to cause cell cycle arrest in the G0/G1 phase in A549 lung cancer cells. researchgate.net
Compound 5k induced an accumulation of HepG2 cells in the G0-G1 phase , with the percentage of cells increasing from 43.86% in control cells to 49.18% in treated cells. This was accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases. nih.gov
A closely related pyrido[2,3-d]pyrimidine (B1209978) derivative, compound 4 , also arrested the cell cycle at the G1 phase . researchgate.net
This arrest, primarily at the G0/G1 checkpoint, effectively stops cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation and often priming the cells for apoptosis. nih.gov
| Compound | Cell Line | Phase of Arrest | Observations | Reference |
|---|---|---|---|---|
| 9e | A549 | G0/G1 | Induces late apoptosis following arrest. | researchgate.net |
| 5k | HepG2 | G0/G1 | Increase in G0/G1 from 43.86% to 49.18%. | nih.gov |
| Compound 4 (Pyrido[2,3-d]pyrimidine) | MCF-7 | G1 | Significant arrest at the G1 phase. | researchgate.net |
Signaling Pathway Inhibition (e.g., Akt, ERK1/2)
The PI3K/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation, and it is often hyperactivated in cancer. Several patents describe pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of Protein Kinase B (PKB), also known as Akt. japsonline.com The inhibition of Akt signaling is a key mechanism by which these compounds exert their anti-cancer effects. nih.gov Furthermore, studies on the closely related furopyrimidine scaffold have identified derivatives, such as compound 10b , that act as dual inhibitors of PI3K and Akt, demonstrating potent enzymatic inhibition. nih.gov By blocking this pathway, these derivatives can suppress powerful pro-survival signals within cancer cells, thereby sensitizing them to apoptosis.
Mitotic Spindle and Microtubule Dynamics Interference
The mitotic spindle, composed of microtubules, is essential for the correct segregation of chromosomes during cell division (mitosis). Interference with microtubule dynamics is a clinically validated anticancer strategy. A number of pyrrolo[2,3-d]pyrimidine derivatives and their regioisomers have been identified as potent microtubule-targeting agents. researchgate.netnih.govnih.gov
These compounds function by inhibiting the polymerization of tubulin, the protein building block of microtubules. For example, a pyrrolopyrimidine molecule designated PP-13 was found to interfere with mitotic spindle organization and microtubule dynamics, leading to a mitotic blockade. researchgate.net Mechanistic studies revealed that PP-13 acts as a microtubule-destabilizing agent by binding directly to the colchicine (B1669291) site on β-tubulin. researchgate.net Similarly, C2-substituted 7-deazahypoxanthines, which are also pyrrolo[2,3-d]pyrimidine derivatives, were found to inhibit microtubule dynamics in cancer cells, providing further evidence for tubulin as a direct target. nih.gov This disruption of the mitotic spindle activates the spindle assembly checkpoint, arrests cells in mitosis, and can ultimately trigger apoptotic cell death. researchgate.netnih.gov
DNA Damage Mechanisms
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been investigated for their potential to induce cancer cell death through mechanisms involving DNA damage and apoptosis. Certain halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' have demonstrated notable cytotoxic effects against various cancer cell lines. nih.gov
One specific compound, designated as 5k , emerged as a potent multi-targeted kinase inhibitor that also induces apoptosis in HepG2 cancer cells. Mechanistic studies revealed that compound 5k 's activity is associated with an increase in the levels of pro-apoptotic proteins like caspase-3 and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov Furthermore, some pyrimidine-based molecules, such as the DNA-dependent protein kinase (DNA-PK) inhibitor AZD7648 , highlight the role of this heterocyclic system in targeting pathways related to DNA damage repair in cancer therapy. mdpi.com
Table 1: Effect of Compound 5k on Apoptotic Proteins in HepG2 Cells
| Protein | Effect | Reference |
|---|---|---|
| Caspase-3 | Increased | nih.gov |
| Bax | Increased | nih.gov |
| Bcl-2 | Downregulated | nih.gov |
In Vitro Biological Activities Beyond Kinase Inhibition
Several novel pyrrolopyrimidine derivatives have been identified as promising anti-inflammatory agents. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have shown that compounds such as 3a , 4b , and 8e are potent anti-inflammatory analogues. tandfonline.com Molecular docking studies suggest that their mechanism of action involves the inhibition of key inflammatory mediators like Cyclooxygenase-2 (COX-2) and Toll-like receptors (TLR-2, TLR-4). tandfonline.com
Another study evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives and found that compounds 2b , 7b , 7d , and 9b exhibited significant anti-inflammatory activity, comparable to the standard drug ibuprofen. researchgate.net The activity was influenced by the nature of the substituents on the pyrimidine (B1678525) ring. For instance, converting 4-chloro-pyrrolo[2,3-d]pyrimidines (which were inactive) to 4-hydrazino-pyrrolopyrimidine derivatives led to the emergence of anti-inflammatory properties, particularly in compounds containing a 4-methoxyphenyl (B3050149) group at position 7. researchgate.net
Table 2: Anti-inflammatory Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target/Assay | Key Finding | Reference |
|---|---|---|---|
| 3a, 4b, 8e | COX-2, TLR-2, TLR-4 (in silico) | Potential inhibitory effects | tandfonline.com |
| 2b, 7b, 7d, 9b | In vivo anti-inflammatory assay | Good anti-inflammatory response, comparable to ibuprofen | researchgate.net |
The pyrrolo[2,3-d]pyrimidine core has been incorporated into molecules designed to exhibit antioxidant activity. Pyrrolo[2,3-b]quinoxaline derivatives, which share a similar pyrrole-fused pyrimidine structure, have been noted for their antioxidant properties. nih.gov One study utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to evaluate the radical scavenging ability of synthesized compounds. nih.gov Among the tested molecules, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) showed the greatest potential as a radical scavenger. nih.gov Computational studies further indicated its capability to scavenge hydroxyl radicals (HO˙) in nonpolar environments, with a potency similar to reference antioxidants like Trolox and gallic acid. nih.gov
Additionally, novel fused pyrrolopyrimidine derivatives have been developed and evaluated for their antioxidant effects, with compounds 3a , 4b , and 8e being identified as having potential antioxidant properties alongside their anti-inflammatory effects. tandfonline.com
The immunomodulatory potential of this class of compounds is closely linked to their anti-inflammatory activities. By modulating key signaling pathways, such as those involving TLRs, these derivatives can influence the immune response. For instance, the ability of certain pyrrolopyrimidine derivatives to inhibit TLR-2 and TLR-4 suggests a role in modulating the innate immune system's response to inflammatory stimuli. tandfonline.com Furthermore, polysaccharides isolated from the fungus Gloeosoma mirabile have been shown to induce the production of IL-6 in RAW 264.7 macrophages, demonstrating an immunomodulatory effect. nih.gov While not direct derivatives of this compound, this highlights how complex molecules can modulate immune cell functions.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a key structural feature for eliciting antiviral activity. Research into inhibitors of the Zika virus (ZIKV) identified N-(3-Chlorobenzyl)-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1) as a lead compound. mdpi.com This discovery prompted further investigation into 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines, leading to the identification of other potent analogs like compounds 8 and 11 as ZIKV inhibitors. mdpi.com
Furthermore, some pyrrolo[2,3-d]pyrimidine derivatives have been assessed for their activity against other viruses. One study reported the evaluation of a new class of these derivatives against highly pathogenic avian influenza (HPAI) H5N1 and Newcastle disease virus (NDV). semanticscholar.org Another study found that a derivative with a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3 of an imadazo[1,2-a]pyrazine core (a related heterocyclic system) exhibited potent activity against human coronavirus 229E. researchgate.net
Derivatives of 4-aminopyrrolo[2,3-d]pyrimidine have shown significant promise as antitubercular agents. A library of these compounds was screened against a green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis (Mtb). nih.gov Sixteen compounds from this series displayed in vitro activity, with Minimum Inhibitory Concentration (MIC90) values ranging from 0.488 to 62.5 µM. nih.govnih.gov The most potent derivative was N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , which had a MIC90 of 0.488 µM and was non-cytotoxic to Vero cells. nih.govnih.gov Structure-activity relationship studies indicated that substituents on the phenyl ring were crucial for activity; for example, a 4-phenoxy substituent on the phenyl ring resulted in the most potent compound. nih.gov
In addition to antitubercular effects, related pyrimidine derivatives have demonstrated broader antimicrobial activity. For instance, tetrazole-substituted aminopyrimidine derivatives were screened for antifungal activity, with compounds 8b , 8e , and 8i proving to be more potent than the standard drug in some cases. Compound 8i also showed excellent activity against M. tuberculosis. researchgate.net Other studies have confirmed the antimicrobial potential of various pyrido[2,3-d]pyrimidine derivatives. nih.gov
**Table 3: Antitubercular Activity of Selected 4-Aminopyrrolo[2,3-d]pyrimidine Derivatives against *M. tuberculosis***
| Compound | MIC90 (µM) | Key Structural Feature | Reference |
|---|---|---|---|
| N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 0.488 | 4-phenoxy substituent on the phenyl ring | nih.govnih.gov |
| Compound 15 | 3.906 | 4-morpholino substituent on the phenyl ring | nih.gov |
| General Series | 0.488 - 62.5 | Various aryl and alkyl substitutions at C-4 | nih.govnih.gov |
Disruption of Protein-Protein Interactions (α-helix mimetics)
Derivatives of this compound have been investigated as scaffolds for a novel class of α-helix mimetics designed to disrupt protein-protein interactions (PPIs). nih.gov These interactions are fundamental to numerous cellular processes, and their dysregulation is implicated in various diseases. A significant number of these interactions are mediated by an α-helix from one protein binding to a hydrophobic pocket on its partner protein. nih.govresearchgate.net Consequently, small molecules that can mimic the presentation of key amino acid side chains on an α-helix are of considerable interest as potential therapeutic agents. nih.govdntb.gov.ua
Researchers have designed and synthesized a novel pyrrolopyrimidine-based scaffold with the hypothesis that its bicyclic ring system could provide a conformationally rigid and pre-organized structure. nih.gov An energy-minimization study of this scaffold suggests that three functional groups can be oriented to mimic the spatial arrangement of amino acid side chains at the crucial i, i+4, and i+7 positions of a canonical α-helix. nih.gov This specific orientation is critical for the recognition and binding involved in many PPIs. nih.govresearchgate.net
The efficacy of this pyrrolopyrimidine scaffold as an α-helix mimetic was evaluated by its ability to inhibit the well-characterized interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX. nih.govnih.gov The binding of p53 to MDM2/MDMX is mediated by an α-helical domain on p53, where the side chains of three key amino acids—Phenylalanine, Tryptophan, and Leucine—are inserted into a hydrophobic pocket on MDM2/MDMX. nih.gov
Through a high-throughput screen utilizing a fluorescence polarization-based assay, several pyrrolopyrimidine derivatives were identified as potent, cell-permeable, dual inhibitors of both the p53-MDMX and p53-MDM2 interactions. nih.govku.edu This demonstrated that the designed molecules can effectively function as α-helix mimetics and disrupt a therapeutically relevant protein-protein interaction. nih.gov The development of a facile solid-phase synthetic route also allows for the divergent synthesis of a large library of these compounds for further investigation. nih.govnih.gov
The research highlights the potential of the this compound core as a privileged structure for creating non-peptidic, small molecule inhibitors of α-helix-mediated protein-protein interactions. nih.gov
Table of Research Findings on Pyrrolopyrimidine-Based α-Helix Mimetics
| Compound ID | Target Interaction | Assay Type | Key Findings | Reference |
| Scaffold 3 | p53-MDMX/MDM2 | Fluorescence Polarization | Designed to mimic the spatial orientation of i, i+4, and i+7 residues of an α-helix. | nih.gov |
| Compound 3a | p53-MDMX/MDM2 | Fluorescence Polarization | Identified as a potent dual inhibitor of the p53-MDMX and p53-MDM2 interactions. | nih.gov |
| Compound 3b | p53-MDMX/MDM2 | Fluorescence Polarization | Identified as a potent dual inhibitor of the p53-MDMX and p53-MDM2 interactions; demonstrated cell permeability. | nih.gov |
Analytical and Spectroscopic Characterization of 5h Pyrrolo 2,3 D Pyrimidin 4 Amine Derivatives
Structural Elucidation Techniques (e.g., NMR, Mass Spectrometry, HRMS)
The precise molecular architecture of 5H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives is determined through a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the structure of these compounds in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity.
¹H NMR: Proton NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, the aromatic protons on the pyrrolo[2,3-d]pyrimidine core typically appear as distinct signals in the downfield region of the spectrum. The chemical shifts (δ) and coupling constants (J) are invaluable for assigning specific protons to their positions within the molecule. In many derivatives, a singlet signal corresponding to the proton at position 2 (H2) of the pyrimidine (B1678525) ring is observed around δ 8.2-8.4 ppm. rsc.orgmdpi.com The presence of an NH group on the pyrrole (B145914) ring is often confirmed by a singlet signal in the range of δ 8.71 to 13.01 ppm. ijsred.com
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. For example, the carbon atoms of the pyrimidine and pyrrole rings resonate at characteristic chemical shifts, allowing for their unambiguous assignment. rsc.orgmdpi.commdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are critical for determining the molecular weight and elemental composition of the synthesized compounds.
Mass Spectrometry (MS): This technique provides a mass-to-charge ratio (m/z) of the parent molecule, confirming its molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the m/z value, which allows for the determination of the elemental formula of the molecule with a high degree of confidence. mdpi.commdpi.com This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. Electrospray ionization (ESI) is a common technique used to generate ions for HRMS analysis. mdpi.commdpi.com
The following tables present representative ¹H NMR and HRMS data for several this compound derivatives, illustrating the application of these techniques in their structural characterization.
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound | Key ¹H NMR Signals (δ, ppm) and Multiplicities | Solvent | Reference |
| 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 8.27 (s, 1H), 6.91 (s, 1H), 5.92 (br s, 2H), 3.75 (s, 3H) | CDCl₃ | rsc.org |
| 7-Cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 8.25 (s, 1H), 7.02 (s, 1H), 5.94 (br s, 2H), 5.17 – 5.10 (m, 1H), 2.24 – 2.19 (m, 2H), 1.88 – 1.75 (m, 6H) | CDCl₃ | rsc.org |
| N-(3-Chlorobenzyl)-7-(2-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 8.37 (s, 1H), 8.13 (dd, J = 8.1, 1.6 Hz, 1H), 7.49–7.39 (m, 3H), 7.30–7.26 (m, 3H), 6.99 (d, J = 3.6 Hz, 1H), 6.76 (dd, J = 8.1, 1.6 Hz, 1H), 6.43 (d, J = 3.6 Hz, 1H), 5.82 (s, 2H), 5.41 (t, J = 6.0 Hz, 1H), 4.84 (d, J = 6.0 Hz, 2H) | CDCl₃ | mdpi.com |
| 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | 7.42–7.36 (m, 4H), 6.67 (s, 1H), 4.09 (t, J = 6.2 Hz, 2H), 3.69 (s, 3H), 2.97 (t, J = 6.7 Hz, 2H), 1.97 (p, J = 6.1 Hz, 2H), 1.92 (p, J = 6.3 Hz, 2H) | CDCl₃ | mdpi.com |
Table 2: Representative HRMS Data for this compound Derivatives
| Compound | Ion | Calculated m/z | Found m/z | Reference |
| 7-(4-Methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | [M + H]⁺ | 225.1135 | 225.1135 | rsc.org |
| N-(3-Chlorobenzyl)-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | [M + H]⁺ | 394.1065 | 394.1068 | mdpi.com |
| 4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile | [M + H]⁺ | 329.0355 | 329.0342 | mdpi.com |
| 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | [M + H]⁺ | 314.1060 | 314.1058 | mdpi.com |
Purity Assessment Methodologies
Ensuring the purity of this compound derivatives is paramount for their use in research and development. Several analytical techniques are routinely employed to assess purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for purity assessment. rsc.org It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This allows for the separation of the main compound from any impurities, which can then be detected and quantified by the mass spectrometer. Purity is often determined by the relative peak area of the main compound compared to the total area of all detected peaks. Many studies report the purity of their synthesized compounds to be greater than 95% as determined by LC-MS. rsc.orgnih.gov
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of reactions and for preliminary purity assessment. ijsred.com By spotting a sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components of the mixture separate based on their polarity. The visualization of a single spot under UV light is often an initial indicator of a pure compound. ijsred.com
Elemental Analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. The experimentally determined values are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the purity and correct elemental composition of the compound. ijsred.com
The combination of these techniques provides a comprehensive and reliable assessment of the purity of this compound derivatives, ensuring the quality and integrity of the synthesized materials.
Q & A
Q. What are the recommended synthetic routes for 5H-Pyrrolo[2,3-d]pyrimidin-4-amine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of this compound derivatives often involves multicomponent reactions under solvent-free or catalytic conditions. For example, analogous pyrrolo-pyrimidine scaffolds have been synthesized via condensation reactions using barbituric acids, aldehydes, and pyrazol-5-amines, achieving yields up to 85% under optimized conditions . To improve yields:
- Use Fe(acac)₃ as a catalyst for one-pot reactions to reduce side products .
- Monitor reaction progress via TLC or HPLC to identify optimal termination points.
- Adjust solvent polarity (e.g., DMF vs. ethanol) to stabilize intermediates.
Q. How can the structural identity of this compound derivatives be confirmed?
- Methodological Answer : Structural characterization should combine:
- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with reference data. For example, the pyrimidine ring protons typically resonate at δ 8.2–8.5 ppm, while pyrrole protons appear at δ 6.5–7.0 ppm .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C₅H₇N₃ for the core structure) .
- X-ray crystallography : Resolve ambiguous cases, such as distinguishing regioisomers .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives for targeted biological activity?
- Methodological Answer : Computational workflows integrating quantum chemistry and molecular docking are critical. For example:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and intermediates .
- Docking Studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. A study on a similar compound (N-(3-(4-chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) identified binding affinities <8.0 kcal/mol, guiding SAR optimization .
- ADMET Prediction : Tools like SwissADME can prioritize derivatives with favorable pharmacokinetic profiles .
Q. How should researchers resolve contradictions in experimental data, such as inconsistent bioactivity across analogs?
- Methodological Answer : Contradictions often arise from subtle structural variations or assay conditions. To address this:
- Control Experiments : Verify purity (>95% via HPLC) to exclude impurities as confounding factors .
- Structural Reanalysis : Use 2D NMR (e.g., COSY, NOESY) to confirm substituent positions, as misassignment of pyrrolo-pyrimidine substituents can alter bioactivity .
- Assay Standardization : Re-test compounds under identical conditions (e.g., pH 6.5 buffer for enzymatic assays) to minimize variability .
Q. What advanced separation techniques are suitable for purifying this compound derivatives?
- Methodological Answer : Leverage modern separation technologies:
- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for polar analogs .
- Membrane Chromatography : Ideal for labile compounds; cellulose membranes can separate derivatives with <5% loss .
- Chiral Resolution : For enantiomeric analogs, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
